N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring, a hydroxyethoxy group, and a dimethylfuran carboxamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl and furan components. The hydroxyethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethoxy moiety. The final step involves the formation of the carboxamide linkage, often achieved through an amide coupling reaction using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize by-products. Continuous flow chemistry and other advanced manufacturing techniques may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, substituted cyclopentyl derivatives.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group may facilitate binding to active sites, while the furan and carboxamide moieties contribute to the overall stability and specificity of the interaction. This compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11-9-13(12(2)20-11)14(18)16-10-15(19-8-7-17)5-3-4-6-15/h9,17H,3-8,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUKXCDRZKHWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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